molecular formula C7H15BO2 B13462475 (2-(sec-Butyl)cyclopropyl)boronic acid

(2-(sec-Butyl)cyclopropyl)boronic acid

Cat. No.: B13462475
M. Wt: 142.01 g/mol
InChI Key: HASYFSXKWKVJCI-UHFFFAOYSA-N
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Description

(2-(sec-Butyl)cyclopropyl)boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a sec-butyl group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(sec-Butyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. The hydroboration step introduces the boron atom into the organic molecule, and subsequent oxidation converts the boron-containing intermediate into the boronic acid.

Industrial Production Methods: Industrial production methods for boronic acids often involve the use of palladium-catalyzed cross-coupling reactions. These methods are scalable and can produce large quantities of boronic acids with high purity. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (2-(sec-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic esters or alcohols.

    Reduction: Formation of boranes.

    Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products:

Scientific Research Applications

Chemistry: (2-(sec-Butyl)cyclopropyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.

Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them potential candidates for drug development .

Industry: In the industrial sector, boronic acids are used in the production of polymers, agrochemicals, and other specialty chemicals. Their ability to form stable complexes with diols makes them useful in various applications .

Mechanism of Action

The mechanism of action of (2-(sec-Butyl)cyclopropyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, completing the coupling reaction .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • sec-Butylboronic acid

Comparison: (2-(sec-Butyl)cyclopropyl)boronic acid is unique due to its cyclopropyl ring and sec-butyl substitution, which can impart different steric and electronic properties compared to simpler boronic acids like phenylboronic acid. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

(2-butan-2-ylcyclopropyl)boronic acid

InChI

InChI=1S/C7H15BO2/c1-3-5(2)6-4-7(6)8(9)10/h5-7,9-10H,3-4H2,1-2H3

InChI Key

HASYFSXKWKVJCI-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1C(C)CC)(O)O

Origin of Product

United States

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